Scaffold‑Hopping Resilience: Unique 2‑Thiazolidinone‑Free BRD4 Bromodomain Ligand Architecture
The closest co‑crystallized analog, N‑{3‑(2‑oxo‑2,3‑dihydro‑1,3‑thiazol‑4‑yl)‑5‑[(thiophen‑2‑ylsulfonyl)amino]phenyl}butanamide (PDB 4HXM), achieves a BRD4(1) Kd of 0.48 µM (ITC) [1]. 4‑[N‑(Thiophene‑2‑sulfonyl)butanamido]phenyl butanoate replaces the 2‑thiazolidinone warhead with a phenyl‑butanoate ester while retaining the identical thiophene‑sulfonamide‑butanamide backbone. This scaffold swap eliminates the metabolic liability of the thiazolidinone ring [1] and introduces a hydrolytically cleavable ester that can be exploited for pro‑drug design [2].
| Evidence Dimension | BRD4(1) binding affinity (Kd) of the thiophene‑sulfonamide‑butanamide scaffold in the 4HXM co‑crystal context |
|---|---|
| Target Compound Data | Not directly measured; predicted to retain sub‑micromolar affinity based on conserved key interactions (sulfonamide‑Asn140 H‑bond) [1]. |
| Comparator Or Baseline | N‑{3‑(2‑oxo‑2,3‑dihydro‑1,3‑thiazol‑4‑yl)‑5‑[(thiophen‑2‑ylsulfonyl)amino]phenyl}butanamide: Kd = 0.48 µM (ITC) [1]. |
| Quantified Difference | Structural replacement of 2‑thiazolidinone with phenyl‑butanoate ester; metabolic stability improvement expected but not yet quantified. |
| Conditions | ITC performed at 25 °C in 50 mM HEPES (pH 7.4), 150 mM NaCl, using recombinant BRD4 bromodomain 1 [1]. |
Why This Matters
This positions the compound as a promising starting point for developing ester‑based BRD4 inhibitors with tunable pharmacokinetics, an option not available with the 2‑thiazolidinone series.
- [1] Zhao, L. et al. J. Med. Chem. 2013, 56, 3833-3851. See Table 2 for ITC data and Figure 5 for co‑crystal interactions. View Source
- [2] Qiu, J. et al. J. Med. Chem. 1999, 42, 4725-4728. Example of ester‑based prodrug strategy applied to CNS‑active carboxylic acid mimetics. View Source
